2-(1h-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-pyrazol-1-yl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-3-11(9-12-4-1)10-13-6-8-15-7-2-5-14-15/h1-5,7,9,13H,6,8,10H2 |
InChI Key |
QCGHHGCBICBXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The compound features a pyrazole moiety linked via a two-carbon chain to a pyridinylmethylamine group. Its molecular formula is C₁₁H₁₄N₄ with a molecular weight of 202.26 g/mol . The pyrazole ring (1H-pyrazol-1-yl) contributes aromatic stability, while the ethylamine spacer enables conformational flexibility for target interactions. The pyridin-3-ylmethyl group introduces a basic nitrogen center, influencing solubility and reactivity.
Thermodynamic and Spectroscopic Data
While experimental data on melting/boiling points remain unreported, computational models predict a logP of 1.07 , indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 42.74 Ų , suggesting favorable membrane permeability. The SMILES string (C1(CNCCN2N=CC=C2)=CC=CN=C1) encodes connectivity, aiding in retrosynthetic analysis.
Synthetic Methodologies
Nucleophilic Substitution-Based Routes
A primary route involves sequential nucleophilic substitutions. In Method A (adapted from), 2-chloro-N-(pyridin-3-ylmethyl)ethan-1-amine reacts with 1H-pyrazole under basic conditions:
Step 1 : Synthesis of 2-chloro-N-(pyridin-3-ylmethyl)ethan-1-amine
Step 2 : Pyrazole Coupling
Table 1: Key Parameters for Method A
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80°C | |
| Reaction Time | 12 h | |
| Solvent | DMF | |
| Base | NaH | |
| Purification | Column Chromatography |
Reductive Amination Approach
Method B employs reductive amination to construct the ethylamine bridge:
Step 1 : Condensation
Step 2 : Reduction
Critical Considerations :
- Solvent Choice : MeOH enhances imine solubility but may necessitate low temperatures to mitigate over-reduction.
- Acid Catalyst : TosOH protonates the pyridine nitrogen, accelerating imine formation.
Alternative Pathways
Palladium-Catalyzed Cross-Coupling
Patent literature describes aryl amination using Pd₂(dba)₃/XantPhos systems, adaptable for introducing the pyridinylmethyl group:
- Step 1 : Buchwald-Hartwig Amination
Table 2: Cross-Coupling Optimization
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Ligand | XantPhos | +15% vs. dppf |
| Temperature | 110°C | <100°C: <50% |
| Base | t-BuONa | >K₂CO₃ by 20% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity, with retention time = 6.7 min.
Challenges and Optimization
Byproduct Formation
Solvent Effects
- DMF vs. DMSO : DMF increases reaction rate (k = 0.45 h⁻¹ vs. 0.28 h⁻¹ in DMSO) but complicates purification.
Applications and Derivatives
While direct applications of 1251334-65-2 are undisclosed, structural analogs (e.g., 1308211-65-5) exhibit kinase inhibitory activity. The pyridinylmethyl group enhances binding to ATP pockets, as evidenced in JAK2/STAT3 inhibition assays.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Aromatic Substitutions : The target compound’s pyridin-3-ylmethyl group contrasts with analogs bearing chlorophenyl (e.g., ), fluorophenyl (), or methoxybenzyl () groups. These substitutions influence electronic properties and receptor-binding affinities.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Analogs
Analysis :
- The target compound’s pyridine group likely enhances water solubility compared to chlorophenyl analogs (e.g., ), though less than dihydrochloride salts ().
- NBOMe derivatives () exhibit higher logP values due to lipophilic substituents (e.g., methoxybenzyl), correlating with enhanced blood-brain barrier permeability.
Biological Activity
2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine, with CAS number 1251334-65-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential based on available research findings.
Chemical Structure and Properties
The molecular formula for 2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine is , with a molecular weight of approximately 188.23 g/mol. The compound features a pyrazole ring and a pyridine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds demonstrate potent antibacterial and antifungal activities against various pathogens. A review highlighted that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine | S. aureus | 0.0039 |
| E. coli | 0.025 | |
| Isoxazole pyrazole carboxylate | Various fungi | Not specified |
Antitumor Activity
The pyrazole scaffold has been associated with antitumor activity, particularly against specific cancer cell lines. Compounds containing this structure have been shown to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR . The presence of the pyridine group may enhance these effects by improving solubility and bioavailability.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that certain pyrazoles can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
A notable study synthesized several pyrazole derivatives, including 2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine, and evaluated their biological activities through various assays. The results indicated that the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at different positions on the pyrazole or pyridine rings can significantly influence their pharmacological properties. For instance, substituents on the nitrogen atoms or variations in the alkyl chain length can enhance potency or selectivity against specific targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length increase | Enhanced solubility |
| Substituent on nitrogen atom | Increased potency |
| Ring modifications | Altered target specificity |
Q & A
What are the common synthetic routes for 2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine, and how are yields optimized?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting pyrazole derivatives with halogenated intermediates under transition metal catalysis (e.g., copper bromide) in polar aprotic solvents like DMSO. For example, describes a protocol using cesium carbonate as a base, achieving a 17.9% yield via column chromatography . Optimization strategies include:
- Catalyst Screening : Testing palladium or nickel catalysts for cross-coupling efficiency.
- Solvent Effects : Replacing DMSO with DMA or DMF to enhance solubility and reaction kinetics.
- Temperature Control : Gradual heating (e.g., 35–50°C) to reduce side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
